Binapo
Overview
Description
Binapo, also known as 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl oxide, is an organophosphorus compound widely used in asymmetric synthesis. It consists of a pair of 2-diphenylphosphino naphthyl groups linked at the 1 and 1’ positions. This compound is known for its chiral properties and is often utilized as a ligand in various catalytic processes .
Mechanism of Action
Target of Action
Binapo, also known as 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl, is an organophosphorus compound . It is a chiral diphosphine ligand that is widely used in asymmetric synthesis . The primary targets of this compound are transition metals, such as ruthenium, rhodium, and palladium . These metals, when combined with this compound, form complexes that are used as catalysts in various chemical reactions .
Mode of Action
This compound interacts with its targets (transition metals) to form metal-optically active phosphine complexes . These complexes are used in various transition metal-catalyzed asymmetric reactions such as hydrogenation, hydrosilylation, and 1,3-hydrogen migration . For example, this compound-ruthenium catalysts are highly efficient for asymmetric hydrogenations of various functionalized olefins and ketones .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in asymmetric synthesis . Asymmetric synthesis is a method used to obtain enantiomerically pure compounds, which are important in a wide range of fields such as pharmaceuticals, agrochemicals, food additives, and functional materials . This compound, through its interaction with transition metals, facilitates the transformation of prochiral substrates into chiral products with high enantioselectivity .
Pharmacokinetics
It is known that this compound can be used in the creation of chiral organic materials (coms) that can be further post-functionalized through reductive transformation of imine linkers to amines . This suggests that this compound and its derivatives may have unique absorption, distribution, metabolism, and excretion (ADME) properties that could impact their bioavailability.
Result of Action
The result of this compound’s action is the production of enantiomerically pure compounds through asymmetric synthesis . For example, this compound-ruthenium catalysts can facilitate the asymmetric hydrogenation of various functionalized olefins and ketones to produce compounds with high enantioselectivity . Additionally, this compound can induce unprecedented enantiocontrol, with up to 18-fold increases in enantioselectivity observed in certain reactions .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the stability of this compound-based materials can be affected by the presence of other compounds . In one study, a new imine-based chiral organic material (COM) created from this compound showed necessary stability to be used as a heterogeneous catalyst . Furthermore, the enantioselectivity of this compound can be affected by the presence of chiral hydrocarbons . This suggests that the action, efficacy, and stability of this compound can be influenced by the chemical environment in which it is used.
Biochemical Analysis
Biochemical Properties
Binaphthol plays a crucial role in biochemical reactions, particularly in the field of asymmetric catalysis . It interacts with various enzymes and proteins to facilitate these reactions. For instance, it is used as a ligand in enantioselective metal-catalysed reactions, allowing the preparation of optically active products with the desired enantiopurity .
Molecular Mechanism
Binaphthol exerts its effects at the molecular level through its role as a chiral ligand in asymmetric catalysis . It can bind to various biomolecules, influencing enzyme activity and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Binaphthol can change over time. For instance, a new imine-based chiral organic material (COM) that can be further post-functionalized through reductive transformation of imine linkers to amines has been developed . This material shows stability and can be efficiently employed in asymmetric allylation of different aromatic aldehydes .
Metabolic Pathways
Binaphthol is involved in various metabolic pathways due to its role as a ligand in asymmetric catalysis . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
Binapo is typically synthesized from binaphthol via its bis triflate derivatives. The process involves the reaction of binaphthol with triflic anhydride in the presence of a base such as pyridine to form the ditriflate. This intermediate is then reacted with diphenylphosphine in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
Binapo undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form its oxide derivative, which is often used in catalytic applications.
Substitution: This compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a base and a suitable leaving group.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted derivatives of this compound .
Scientific Research Applications
Binapo has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Tol-BINAP: A modified version of BINAP with tolyl groups, providing different steric and electronic properties.
Uniqueness
Binapo is unique due to its high stability and ability to form strong complexes with transition metals. Its chiral properties make it particularly valuable in asymmetric synthesis, where it can induce high levels of enantioselectivity .
Properties
IUPAC Name |
2-diphenylphosphoryl-1-(2-diphenylphosphorylnaphthalen-1-yl)naphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32O2P2/c45-47(35-19-5-1-6-20-35,36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)48(46,37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZSRPYCOMAEDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32O2P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86632-33-9 | |
Record name | PHOSPHINE OXIDE, [1,1'-BINAPHTHALENE]-2,2'-DIYLBIS | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of BINAPO?
A1: this compound has a molecular formula of C44H32O2P2 and a molecular weight of 654.69 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: this compound can be characterized using techniques like NMR (1H, 13C, 31P) and IR spectroscopy. For instance, 31P NMR is particularly useful for distinguishing this compound from its reduced form, BINAP, and its partially oxidized forms. []
Q3: How does the structure of this compound contribute to its chirality?
A3: this compound possesses axial chirality due to the restricted rotation around the binaphthyl bond. This restricted rotation results in two enantiomers, (R)-BINAPO and (S)-BINAPO, which are mirror images of each other. []
Q4: Is BINAP stable in air?
A4: While solid BINAP is relatively stable in air, it tends to undergo slow oxidation to its monoxide form in solution. Therefore, it's crucial to store BINAP under inert conditions (N2 or Ar) to prevent oxidation. []
Q5: What are the primary applications of BINAP and its derivatives in catalysis?
A5: BINAP and its derivatives are extensively used as chiral ligands in transition metal catalysis. Their complexes exhibit high enantioselectivity and reactivity in various reactions, including asymmetric hydrogenations, additions to alkenes and alkynes, cycloadditions, cycloisomerizations, and fluorinations. []
Q6: How does this compound act as an organocatalyst in asymmetric allylation reactions?
A6: this compound functions as a Lewis base catalyst in the asymmetric allylation of aldehydes with allyltrichlorosilane reagents. It coordinates to the silicon center of the allyltrichlorosilane, activating it towards nucleophilic attack by the aldehyde and directing the stereochemical outcome of the reaction. [, ]
Q7: Can you elaborate on the use of this compound in asymmetric aldol reactions?
A7: this compound catalyzes enantioselective aldol reactions of trichlorosilyl enol ethers with aldehydes. It acts as a Lewis base, coordinating to the silicon atom of the enol ether and promoting the formation of a chiral six-membered transition state, leading to aldol products with high diastereo- and enantioselectivity. [, ]
Q8: How do ortho-substituted this compound derivatives (o-BINAPO) compare to this compound in catalytic activity?
A8: Ortho-substituted this compound ligands, synthesized from BINOL, form highly efficient ruthenium catalysts for the asymmetric hydrogenation of β-aryl-substituted β-(acylamino)acrylates and β-keto esters. These modified ligands often exhibit superior enantioselectivity and reactivity compared to the parent this compound ligand. [, ]
Q9: What are the advantages of immobilizing BINAP-based catalysts?
A9: Immobilizing BINAP-based catalysts, such as incorporating them into mesoporous organosilicas, offers several advantages, including catalyst recovery and reuse, potential for continuous flow processes, and enhanced stability. []
Q10: Are there examples of nickel-catalyzed reactions employing this compound as a ligand?
A10: Yes, this compound has been successfully employed as a ligand in nickel-catalyzed cross-coupling reactions, particularly in the coupling of allylamines with boronic acids. Notably, this compound promotes C-C bond formation at the more substituted allyl terminus, offering a different regioselectivity profile compared to other phosphine ligands. []
Q11: How do structural modifications of BINAP, such as those in H8-BINAP and Cy-BINAP, affect its catalytic activity?
A11: Modifying the BINAP structure, like partially hydrogenating the binaphthyl backbone (H8-BINAP) or changing the substituents on the phosphorus atoms (Cy-BINAP), can significantly impact its catalytic activity. These modifications can influence the steric and electronic properties of the ligand, leading to differences in enantioselectivity, reactivity, and substrate scope in catalytic reactions. []
Q12: What is the impact of introducing electron-donating or -withdrawing groups on the phenyl rings of BINAP derivatives?
A12: Incorporating electron-donating or -withdrawing groups on the phenyl rings of BINAP derivatives can fine-tune the electronic properties of the ligand. This modification influences the catalytic activity and enantioselectivity of the corresponding metal complexes, as demonstrated in asymmetric hydrogenation reactions. For example, electron-donating groups can enhance the enantioselectivity in the hydrogenation of certain substrates. []
Q13: Can this compound derivatives with functionalities other than phosphine oxides be synthesized?
A13: Yes, researchers have synthesized this compound derivatives containing amine functionalities instead of phosphine oxides. These amine-functionalized materials have been explored as heterogeneous organocatalysts for asymmetric allylation reactions. Notably, they demonstrate comparable catalytic activity to molecular this compound while offering the advantage of recyclability. []
Q14: Have computational methods been used to study this compound and its complexes?
A14: Yes, computational chemistry methods, such as density functional theory (DFT), have been employed to study this compound and its complexes. These studies provide insights into the structural features, electronic properties, and mechanistic aspects of this compound-metal complexes, aiding in the rational design of new catalysts and understanding their activity.
Q15: Does this compound find applications beyond catalysis?
A15: Yes, this compound has been explored in areas beyond catalysis. For instance, it has been utilized as a chiral ancillary ligand in the development of lanthanide-based luminescent materials exhibiting circularly polarized luminescence (CPL). [, , , , ]
Q16: How does the chirality of this compound influence the properties of lanthanide complexes?
A16: The inherent chirality of this compound can be transferred to lanthanide complexes during the self-assembly process. This transfer of chirality results in the formation of enantiopure helical structures, such as triple-stranded helicates, which exhibit unique chiroptical properties, including circular dichroism (CD) and CPL. [, , , , ]
Q17: What is the significance of CPL in lanthanide complexes containing this compound?
A17: CPL-active materials are of interest for various applications, including 3D displays, optical data storage, and bioimaging. This compound-containing lanthanide complexes, due to their inherent chirality and efficient energy transfer processes, have shown promise as CPL emitters. The magnitude and sign of the CPL signal can be tuned by varying the structure of the this compound derivative and the lanthanide ion used. [, , , , ]
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